![molecular formula C6H4F3NO2S B3029810 Methyl 4-(trifluoromethyl)thiazole-2-carboxylate CAS No. 79247-85-1](/img/structure/B3029810.png)
Methyl 4-(trifluoromethyl)thiazole-2-carboxylate
Overview
Description
“Methyl 4-(trifluoromethyl)thiazole-2-carboxylate” is a derivative of thiazole . Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of a diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of “Methyl 4-(trifluoromethyl)thiazole-2-carboxylate” involves the use of Thioacetamide and Ethyl 4,4,4-trifluoroacetoacetate . In a dry reaction flask, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylate ethyl ester is added, followed by the addition of a sodium hydroxide aqueous solution under stirring conditions .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
“Methyl 4-(trifluoromethyl)thiazole-2-carboxylate” can be used to prepare a fungicidal mixture . The exact chemical reactions involving this compound may vary depending on the specific synthesis process and the desired end product.Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- Applications :
- Antibacterial Agents : Some MTTC derivatives exhibit promising antibacterial activity, rivaling established antibiotics like linezolid . These compounds could address antibiotic resistance.
Safety And Hazards
Future Directions
“Methyl 4-(trifluoromethyl)thiazole-2-carboxylate” can be used as an intermediate in organic synthesis and medicinal chemistry, and can be used in the synthesis of pesticide molecules, insecticides, and biologically active molecules . The future directions for this compound will likely involve further exploration of its potential applications in these areas.
properties
IUPAC Name |
methyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c1-12-5(11)4-10-3(2-13-4)6(7,8)9/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJHXOYYMRJRKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CS1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696362 | |
Record name | Methyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(trifluoromethyl)thiazole-2-carboxylate | |
CAS RN |
79247-85-1 | |
Record name | Methyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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